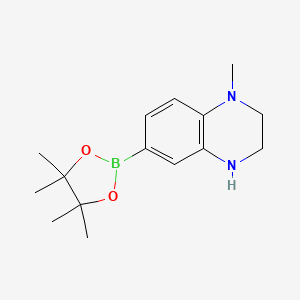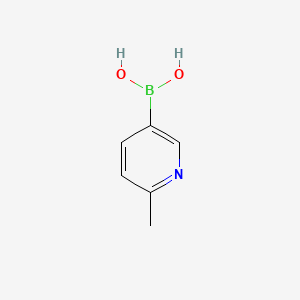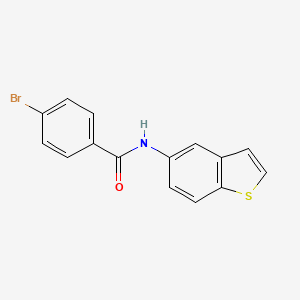
N-(1-benzotiofen-5-il)-4-bromobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzothiophen-5-yl)-4-bromobenzamide: is a chemical compound that features a benzothiophene moiety attached to a bromobenzamide structure Benzothiophenes are known for their presence in various natural and synthetic compounds, often exhibiting significant biological activities
Aplicaciones Científicas De Investigación
Chemistry: N-(1-benzothiophen-5-yl)-4-bromobenzamide serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.
Industry: In the industrial sector, N-(1-benzothiophen-5-yl)-4-bromobenzamide can be utilized in the development of new materials, pharmaceuticals, and agrochemicals due to its versatile reactivity and functional properties.
Mecanismo De Acción
Target of Action
The primary target of N-(1-benzothiophen-5-yl)-4-bromobenzamide is the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease .
Mode of Action
N-(1-benzothiophen-5-yl)-4-bromobenzamide: interacts with its target, the Amyloid beta A4 protein, in a neuroprotective manner . It has been demonstrated that this compound prevents neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, N-(1-benzothiophen-5-yl)-4-bromobenzamide also promotes neurite outgrowth .
Biochemical Pathways
The biochemical pathways affected by N-(1-benzothiophen-5-yl)-4-bromobenzamide are primarily related to the pathogenesis of Alzheimer’s disease . The compound’s interaction with the Amyloid beta A4 protein can lead to a decrease in the accumulation of Amyloid-beta protein, which is considered central to the development of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of N-(1-benzothiophen-5-yl)-4-bromobenzamide ’s action include the prevention of neurodegeneration and the promotion of neurite outgrowth . These effects contribute to its potential use in the treatment of Alzheimer’s disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzothiophen-5-yl)-4-bromobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at elevated temperatures (e.g., 130°C) .
Amidation: The final step involves the formation of the amide bond between the benzothiophene derivative and 4-bromobenzoic acid or its derivatives, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for N-(1-benzothiophen-5-yl)-4-bromobenzamide would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination under specific conditions.
Substitution: The bromine atom in the benzamide structure makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated benzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparación Con Compuestos Similares
N-(1-benzothiophen-5-yl)-4-(methylsulfonyl)benzamide: Similar structure with a methylsulfonyl group instead of bromine.
1-N-(1-benzothiophen-5-yl)-4-bromobenzene-1,2-diamine: Contains an additional amine group on the benzene ring.
Uniqueness: N-(1-benzothiophen-5-yl)-4-bromobenzamide is unique due to the presence of both the benzothiophene moiety and the bromine atom, which confer distinct reactivity and potential biological activities. The bromine atom enhances the compound’s ability to participate in substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-12-3-1-10(2-4-12)15(18)17-13-5-6-14-11(9-13)7-8-19-14/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCJDXWGYMBIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
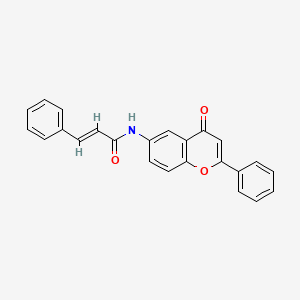
![N-(5-methyl-1,2-oxazol-3-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2596977.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2596978.png)
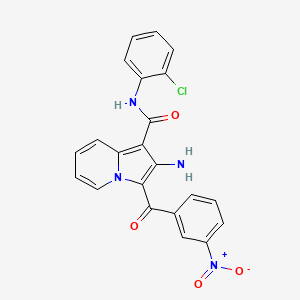
![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)
![2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2596983.png)
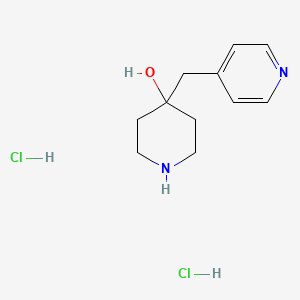
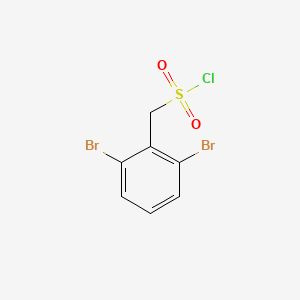
![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)
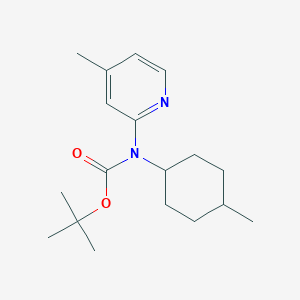
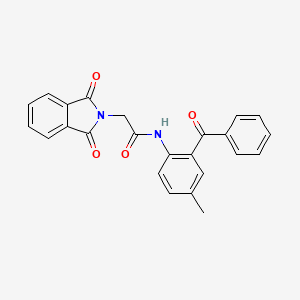
![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)
